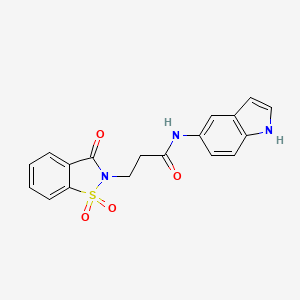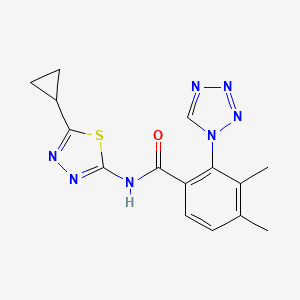![molecular formula C19H23N3O2 B12169997 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B12169997.png)
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is an organic compound that features both pyrrole and indole moieties
准备方法
合成路线和反应条件
2-(2,5-二甲基-1H-吡咯-1-基)-N-[2-(4-甲氧基-1H-吲哚-1-基)乙基]乙酰胺的合成通常涉及以下步骤:
吡咯部分的形成: 吡咯环可以通过在控制条件下使2,5-二甲基吡咯与适当的试剂反应来合成。
吲哚部分的形成: 吲哚环通过使4-甲氧基吲哚与合适的试剂反应合成。
偶联反应: 最后一步涉及通过乙酰胺键偶联吡咯和吲哚部分。这通常使用偶联试剂(如EDCI(1-乙基-3-(3-二甲基氨基丙基)碳二亚胺)和HOBt(1-羟基苯并三唑))在温和条件下实现。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这包括扩大反应规模、优化反应时间和温度,以及采用重结晶或色谱等纯化技术。
化学反应分析
反应类型
2-(2,5-二甲基-1H-吡咯-1-基)-N-[2-(4-甲氧基-1H-吲哚-1-基)乙基]乙酰胺可以进行多种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)氧化。
还原: 还原反应可以使用还原剂(如氢化铝锂或硼氢化钠)进行。
取代: 该化合物可以进行取代反应,特别是在吡咯和吲哚环上,使用卤素或烷基化剂等试剂。
常用试剂和条件
氧化: 在酸性或中性条件下的高锰酸钾。
还原: 在干燥的乙醚中使用氢化铝锂。
取代: 在催化剂存在下的卤素(如溴)。
主要产物
氧化: 形成相应的羧酸或酮。
还原: 形成相应的醇或胺。
取代: 形成卤代或烷基化的衍生物。
科学研究应用
2-(2,5-二甲基-1H-吡咯-1-基)-N-[2-(4-甲氧基-1H-吲哚-1-基)乙基]乙酰胺在科学研究中有多种应用:
药物化学: 它因其在药物设计中作为药效团的潜力而被研究,特别是它与生物靶标的相互作用。
材料科学: 该化合物因其电子特性和在有机半导体中的潜在应用而被探索。
生物学研究: 由于其结构与生物活性分子相似,它被用于酶抑制和受体结合研究。
作用机制
2-(2,5-二甲基-1H-吡咯-1-基)-N-[2-(4-甲氧基-1H-吲哚-1-基)乙基]乙酰胺的作用机制涉及它与特定分子靶标的相互作用。该化合物可以结合酶或受体,调节其活性。所涉及的途径可能包括抑制酶活性或激活受体介导的信号级联。
相似化合物的比较
类似化合物
- 2-(2,5-二甲基-1H-吡咯-1-基)吡啶
- 2-(2,5-二甲基-1H-吡咯-1-基)苯酚
- 4-(2,5-二甲基-1H-吡咯-1-基)苯甲醛
独特性
2-(2,5-二甲基-1H-吡咯-1-基)-N-[2-(4-甲氧基-1H-吲哚-1-基)乙基]乙酰胺因其独特的吡咯和吲哚结构而独一无二,赋予其独特的电子和空间特性。
属性
分子式 |
C19H23N3O2 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
2-(2,5-dimethylpyrrol-1-yl)-N-[2-(4-methoxyindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H23N3O2/c1-14-7-8-15(2)22(14)13-19(23)20-10-12-21-11-9-16-17(21)5-4-6-18(16)24-3/h4-9,11H,10,12-13H2,1-3H3,(H,20,23) |
InChI 键 |
RTHLYDAEPIVSHL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1CC(=O)NCCN2C=CC3=C2C=CC=C3OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12169929.png)
![3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12169940.png)


![3-methyl-N-(2-phenylethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12169954.png)


![N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-piperidin-1-yl-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12169970.png)

![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(1H-tetrazol-1-yl)phenyl]propan-1-one](/img/structure/B12169989.png)

![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B12170013.png)
![5-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazin-1-ylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12170016.png)
![2-(1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B12170019.png)
